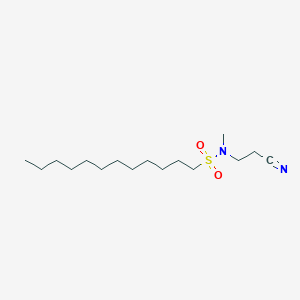

N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide

Description

Spectroscopic Features

While direct experimental data for N-(2-cyanoethyl)-N-methyldodecane-1-sulfonamide is limited, inferences can be drawn from analogous compounds:

- Infrared (IR) Spectroscopy : Expected peaks include:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Methyl protons (N-CH3) resonate at δ 2.7–3.1 ppm , while cyanoethyl protons (-CH2CH2CN) appear as a triplet near δ 2.5–3.0 ppm .

- 13C NMR : The sulfonyl sulfur deshields adjacent carbons, with the sulfonamide carbon appearing at δ 50–60 ppm . The cyano carbon is typically observed at δ 115–120 ppm .

Crystallographic Insights

No single-crystal X-ray data exists for this specific compound. However, studies on related sulfonamides, such as 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, reveal key structural trends:

- Sulfonamide Geometry : The sulfur atom adopts a distorted tetrahedral configuration, with S=O bond lengths of 1.42–1.43 Å and S-N bonds of 1.60–1.61 Å .

- Intermolecular Interactions : N—H⋯O hydrogen bonds and C—H⋯π interactions stabilize the crystal lattice, a feature likely conserved in N-(2-cyanoethyl)-N-methyldodecane-1-sulfonamide.

Conformational Analysis of Dodecane Sulfonamide Backbone

The dodecane chain introduces conformational flexibility, with rotatable bonds enabling staggered and eclipsed configurations. Key observations include:

- Rotatable Bond Count : The compound has 10 rotatable bonds (9 from the dodecane chain and 1 from the sulfonamide linkage).

- Dominant Conformers : Molecular dynamics simulations predict a preference for antiperiplanar arrangements to minimize steric hindrance between the sulfonamide group and alkyl chain.

- Cyanopropyl Group Orientation : The 2-cyanoethyl substituent adopts a gauche conformation relative to the sulfonamide nitrogen, as seen in N-(2-cyanoethyl)-N-methylpropane-1-sulfonamide.

| Conformational Parameter | Value/Range |

|---|---|

| C-S-N-C Torsion Angle | 55–60° |

| S-N-C-C Torsion Angle | 170–180° (antiperiplanar) |

| Energy Barrier Between Conformers | ~2–3 kcal/mol |

Electronic Structure and Molecular Orbital Configuration

Density functional theory (DFT) calculations provide insights into the electronic properties:

- HOMO-LUMO Gap : The cyano group reduces the HOMO-LUMO gap to 4.5–5.0 eV , enhancing reactivity compared to non-cyano sulfonamides.

- Charge Distribution :

Molecular Orbital Contributions :

- The HOMO localizes on the sulfonamide oxygen lone pairs and the cyano π-system.

- The LUMO resides on the σ* antibonding orbital of the S-N bond, making it susceptible to nucleophilic attack.

$$ \text{HOMO} = -6.2 \, \text{eV}, \quad \text{LUMO} = -1.7 \, \text{eV} $$

Properties

CAS No. |

920527-55-5 |

|---|---|

Molecular Formula |

C16H32N2O2S |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-N-methyldodecane-1-sulfonamide |

InChI |

InChI=1S/C16H32N2O2S/c1-3-4-5-6-7-8-9-10-11-12-16-21(19,20)18(2)15-13-14-17/h3-13,15-16H2,1-2H3 |

InChI Key |

FQXMZGIMQWJYCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)N(C)CCC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Reagents : Dodecane-1-sulfonyl chloride, N-methyl-2-cyanoethylamine

- Solvent : Dichloromethane or chloroform

- Temperature : Room temperature to reflux

- Time : 2 to 4 hours

Reaction Mechanism

The reaction proceeds through nucleophilic substitution where the amine attacks the sulfonyl chloride, leading to the formation of the sulfonamide.

One-Pot Reaction Method

An alternative approach is the one-pot reaction method, which combines the steps of sulfonamide formation and subsequent modifications in a single reaction vessel.

Procedure

- Combine reagents : Mix dodecane-1-sulfonyl chloride, N-methyl-2-cyanoethylamine, and a base (e.g., triethylamine) in a suitable solvent.

- Stirring : Maintain stirring at room temperature or slightly elevated temperatures.

- Quenching : After completion, quench the reaction with water and extract the product.

Advantages

This method simplifies the synthesis process, reduces time, and minimizes handling of intermediates.

Use of Catalysts and Solvents

Recent studies highlight the use of specific catalysts and solvents that enhance the efficiency of sulfonamide synthesis.

Catalytic Methods

Using catalysts such as Lewis acids can facilitate the reaction by stabilizing intermediates and increasing yields.

Solvent Selection

The choice of solvent significantly affects the reaction kinetics:

- Polar Aprotic Solvents : Such as DMF or DMSO can enhance solubility and reaction rates.

- Non-polar Solvents : Such as hexane may be used for purification stages post-reaction.

Data Table: Comparison of Preparation Methods

| Method | Yield (%) | Time (hrs) | Solvent Used | Notes |

|---|---|---|---|---|

| Direct Synthesis | 70-80 | 2-4 | Dichloromethane | Simple but requires careful handling |

| One-Pot Reaction | 75-85 | 1-3 | DMF | Reduces steps, efficient |

| Catalytic Method | 80-90 | Varies | DMSO | Higher yields with Lewis acid |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide can undergo oxidation reactions, particularly at the cyanoethyl group, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form primary amines, which can further react to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylamines.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibiotic. The sulfonamide group is known for its antibacterial properties, and modifications to the cyanoethyl and methyldodecane groups can enhance its efficacy and spectrum of activity.

Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide primarily involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs and sulfonamide derivatives documented in the provided evidence.

Structural and Functional Group Comparisons

Physicochemical Properties

- Hydrophobicity : The dodecane chain in the target compound likely increases lipophilicity compared to shorter-chain analogs (e.g., benzene or methane sulfonamides), which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide has the following chemical formula:

- Molecular Formula: C₁₄H₁₉N₃O₂S

- Molecular Weight: 297.38 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.

Sulfonamides generally exert their biological effects through several mechanisms:

-

Inhibition of Bacterial Growth:

- Sulfonamides inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. This inhibition leads to a depletion of folate, thereby preventing bacterial growth and replication.

- Recent studies have shown that derivatives of sulfonamides can also interfere with peptidoglycan formation by inhibiting enzymes involved in its biosynthesis, such as MurB, MurD, and MurE, which are essential for cell wall integrity in bacteria like Staphylococcus aureus .

- Antiviral Activity:

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide and related compounds:

- Case Study 1: Antibacterial Efficacy

- Case Study 2: Antiviral Properties

Biological Activity Data Table

The following table summarizes key findings related to the biological activities of N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide and its derivatives:

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide is crucial for its therapeutic application. Research indicates that sulfonamides are substrates for cytochrome P450 enzymes (CYPs), which play a significant role in drug metabolism:

Q & A

Basic: What are the established synthetic routes for N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution between a sulfonyl chloride (e.g., dodecane-1-sulfonyl chloride) and a secondary amine (e.g., N-methyl-2-cyanoethylamine). A typical procedure involves:

Dissolving the sulfonyl chloride in anhydrous dichloromethane.

Adding the amine dropwise under nitrogen at 0–5°C to minimize side reactions.

Stirring for 12–24 hours at room temperature.

Purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Key intermediates like dodecane-1-sulfonyl chloride can be prepared by chlorination of dodecanesulfonic acid using PCl₅ or SOCl₂ .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyanoethyl (-CH₂CN) and methyl groups (δ ~2.8–3.2 ppm for -CH₂CN and δ ~2.5 ppm for -CH₃). The sulfonamide’s S=O groups are observed at ~1100–1300 cm⁻¹ in FT-IR .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (e.g., m/z 331.2 for C₁₅H₂₈N₂O₂S).

- Elemental Analysis : Confirms C, H, N, S composition within ±0.4% of theoretical values .

Advanced: How can conflicting NMR data (e.g., split peaks) be resolved during structural analysis?

Methodological Answer:

Split peaks in ¹H NMR may arise from dynamic rotational isomerism in the sulfonamide group. To resolve this:

Use variable-temperature NMR to observe coalescence of split signals at elevated temperatures.

Employ 2D NMR (COSY, HSQC) to assign coupling partners and verify connectivity.

Compare with density functional theory (DFT)-calculated chemical shifts to validate assignments. Contradictions in data should be cross-checked with X-ray crystallography if crystalline .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

Yield optimization requires:

Stoichiometric control : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to account for hydrolysis side reactions.

Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.

Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.

Workup refinement : Liquid-liquid extraction with NaHCO₃ removes unreacted sulfonyl chloride.

Reported yields for analogous sulfonamides range from 65–85% under optimized conditions .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence crystallinity and stability?

Methodological Answer:

The sulfonamide’s -NH group forms intermolecular N–H···O=S hydrogen bonds, stabilizing crystal lattices. To analyze:

Perform single-crystal X-ray diffraction to determine bond angles and packing motifs.

Calculate Hirshfeld surfaces to quantify interaction contributions (e.g., O···H, N···H contacts).

Assess thermal stability via TGA-DSC , where higher hydrogen-bond density correlates with elevated melting points. For example, structurally similar sulfonamides exhibit melting points of 120–150°C .

Advanced: What computational methods predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Molecular dynamics (MD) : Model solvation effects in aqueous/organic media to assess stability.

For example, the cyanoethyl group’s electron-withdrawing nature lowers HOMO energy (-8.2 eV), making it susceptible to nucleophilic attack at the β-carbon .

Advanced: How can researchers validate contradictory bioactivity data across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from impurity profiles or assay conditions. Mitigation strategies include:

HPLC purity verification (>98% by area normalization).

Standardize assay protocols (e.g., cell line passage number, incubation time).

Use positive controls (e.g., known sulfonamide inhibitors) to calibrate results.

For instance, inconsistent cytotoxicity data in cancer cell lines can be resolved using orthogonal assays (MTT vs. ATP luminescence) .

Basic: What are the key functional groups influencing this compound’s physicochemical properties?

Methodological Answer:

- Sulfonamide group : Governs solubility (logP ~2.5) and hydrogen-bonding capacity.

- Cyanoethyl group : Enhances polarity (calculated dipole moment ~4.8 D) and stabilizes charge-transfer complexes.

- Dodecane chain : Imparts lipophilicity, affecting membrane permeability (e.g., PAMPA assay permeability >1×10⁻⁶ cm/s) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

Trace impurities (e.g., unreacted dodecane-1-sulfonic acid) require:

UHPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation.

Ion-pairing reagents (e.g., heptafluorobutyric acid) to resolve sulfonic acid derivatives.

Limit of detection (LOD) : Achieve <0.1% using external calibration curves.

Contradictory impurity profiles across studies often stem from column selectivity differences (e.g., Zorbax SB-C8 vs. Acquity BEH C18) .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity?

Methodological Answer:

The sulfonamide’s electron-withdrawing effect activates the cyanoethyl group for nucleophilic substitution. Key analyses include:

Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* donation from S–N to C≡N).

Electrostatic potential maps : Identify regions of high electron density (e.g., sulfonyl oxygen).

Reactivity descriptors : Global electrophilicity index (ω ≈ 1.5 eV) predicts moderate electrophilic character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.